Structural Analysis of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane: A Technical Guide
Structural Analysis of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 1-Acetoxy-7-oxabicyclo[4.1.0]heptane is not well-documented in publicly available scientific literature. Consequently, this guide is based on a predictive analysis of its structural and spectroscopic properties, derived from the known data of the parent compound, 7-oxabicyclo[4.1.0]heptane, and established principles of organic spectroscopy. The experimental protocols described are based on standard, analogous chemical transformations.
Introduction
1-Acetoxy-7-oxabicyclo[4.1.0]heptane is a bicyclic organic molecule featuring a cyclohexane ring fused to an epoxide, with an acetoxy substituent at one of the bridgehead carbons. This combination of a strained epoxide ring and a potentially labile ester functional group makes it an interesting target for synthetic chemistry and potentially as an intermediate in the development of novel therapeutics. The inherent ring strain of the bicyclo[4.1.0]heptane system, coupled with the electronic effects of the acetoxy group, is expected to significantly influence its reactivity and spectroscopic characteristics. This guide provides a detailed, albeit predictive, structural analysis of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 1-Acetoxy-7-oxabicyclo[4.1.0]heptane. These predictions are based on the analysis of the parent 7-oxabicyclo[4.1.0]heptane and the known substituent effects of an acetoxy group.
Predicted 1H NMR Data (CDCl3, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2, H5 | 1.20 - 1.50 | m | - |
| H3, H4 | 1.75 - 2.05 | m | - |
| H6 | 3.15 | d | 4.0 |
| CH3 (Acetoxy) | 2.10 | s | - |
Predicted 13C NMR Data (CDCl3, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | 85.0 |
| C2, C5 | 20.0 - 25.0 |
| C3, C4 | 25.0 - 30.0 |
| C6 | 55.0 |
| C=O (Acetoxy) | 170.0 |
| CH3 (Acetoxy) | 21.0 |
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm-1) | Intensity |
| C-H stretch (alkane) | 2850 - 3000 | Medium-Strong |
| C=O stretch (ester) | 1735 - 1750 | Strong |
| C-O stretch (ester) | 1230 - 1250 | Strong |
| C-O-C stretch (epoxide) | 850 - 950 | Medium |
Predicted Mass Spectrometry (Electron Ionization, 70 eV) Data
| m/z | Predicted Relative Intensity (%) | Proposed Fragment |
| 156 | 5 | [M]+ |
| 114 | 40 | [M - CH2CO]+ |
| 99 | 100 | [M - C2H3O2]+ |
| 43 | 80 | [CH3CO]+ |
Proposed Experimental Protocols
The synthesis of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane can be plausibly achieved through a two-step sequence involving the formation of an enol acetate followed by its epoxidation.
Synthesis of 1-Acetoxycyclohexene
Materials:
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Cyclohexanone
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Acetic anhydride
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Perchloric acid (70%)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Rotary evaporator
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Standard glassware for organic synthesis
Procedure:
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To a stirred solution of cyclohexanone (1 equivalent) in ethyl acetate, add acetic anhydride (1.5 equivalents).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a catalytic amount of perchloric acid (70%).
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure using a rotary evaporator.
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Purify the crude product by vacuum distillation to yield 1-acetoxycyclohexene.
Epoxidation of 1-Acetoxycyclohexene
Materials:
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1-Acetoxycyclohexene
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meta-Chloroperoxybenzoic acid (m-CPBA)
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Dichloromethane (DCM)
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Saturated aqueous sodium sulfite solution
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Saturated aqueous sodium bicarbonate solution
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Anhydrous sodium sulfate
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Standard glassware for organic synthesis
Procedure:
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Dissolve 1-acetoxycyclohexene (1 equivalent) in dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Add m-CPBA (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
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Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the excess peracid by washing the reaction mixture with a saturated aqueous sodium sulfite solution.
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Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter and remove the solvent under reduced pressure.
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Purify the resulting crude 1-Acetoxy-7-oxabicyclo[4.1.0]heptane by column chromatography on silica gel.
Visualization of Structural Analysis Workflow
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane.
Caption: Synthetic and analytical workflow for 1-Acetoxy-7-oxabicyclo[4.1.0]heptane.
